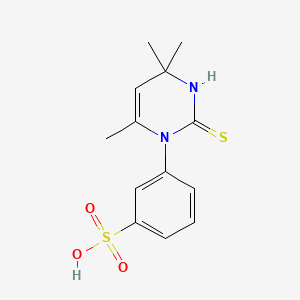
2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(3-sulfophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of USAF K-1563 involves synthetic routes that typically include the use of permanganate and acid sulfate . The permanganate method is commonly employed for the synthesis of sodium nitrite-based treatments, which are used to establish protective films on ferrous metal surfaces in cooling water systems and boilers . The reaction conditions for this synthesis involve maintaining a consistent temperature range and avoiding prolonged direct sunlight to ensure the stability of the reagents .
Analyse Chemischer Reaktionen
USAF K-1563 undergoes several types of chemical reactions, including oxidation and substitution reactions . The permanganate method, which involves the use of acid sulfate, is a common reaction condition for this compound . The major products formed from these reactions include various nitrite derivatives, which are used in industrial applications . Additionally, the compound’s structure allows it to participate in multiple bond formations, including double bonds and aromatic bonds .
Wissenschaftliche Forschungsanwendungen
USAF K-1563 has a wide range of scientific research applications. In chemistry, it is used as a reagent for monitoring sodium nitrite levels in water systems . In biology and medicine, the compound’s unique structure allows it to interact with various molecular targets, making it a potential candidate for drug development and therapeutic applications . In industry, USAF K-1563 is used in the production of protective films for metal surfaces, which helps prevent corrosion and extend the lifespan of industrial equipment .
Wirkmechanismus
The mechanism of action of USAF K-1563 involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group allows it to form strong interactions with metal ions, which is crucial for its role in preventing corrosion . Additionally, the hydroxyl group and urea derivative contribute to its reactivity and ability to participate in various chemical reactions . These interactions ultimately lead to the formation of protective films on metal surfaces, which inhibit oxidation and corrosion .
Vergleich Mit ähnlichen Verbindungen
USAF K-1563 can be compared with other similar compounds, such as other nitrite-based treatments and sulfonic acid derivatives. Similar compounds include sodium nitrite, which is also used in corrosion prevention, and other sulfonic acid derivatives that have similar protective properties . USAF K-1563 is unique due to its specific combination of functional groups and its ability to form stable protective films under various conditions . This uniqueness makes it a valuable compound in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
5423-40-5 |
|---|---|
Molekularformel |
C13H16N2O3S2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
3-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzenesulfonic acid |
InChI |
InChI=1S/C13H16N2O3S2/c1-9-8-13(2,3)14-12(19)15(9)10-5-4-6-11(7-10)20(16,17)18/h4-8H,1-3H3,(H,14,19)(H,16,17,18) |
InChI-Schlüssel |
CZPJICORFJDWLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(NC(=S)N1C2=CC(=CC=C2)S(=O)(=O)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


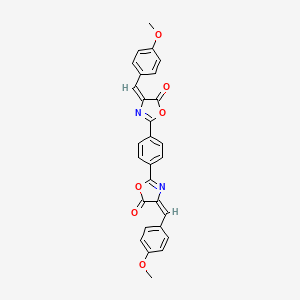
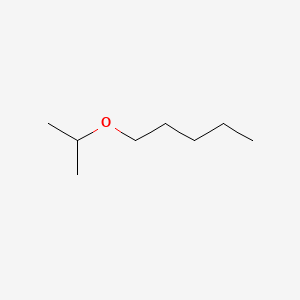
![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)
![(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13807960.png)
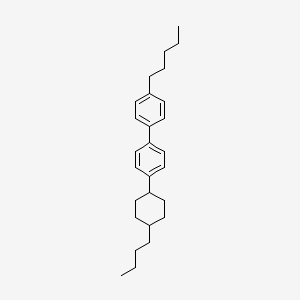
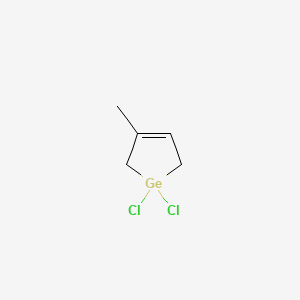
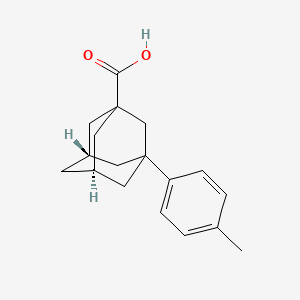
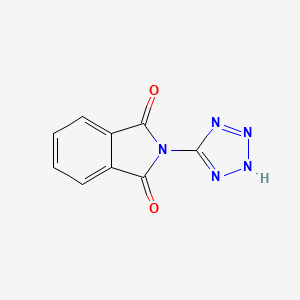
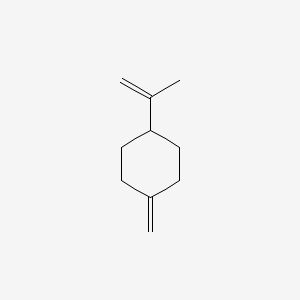
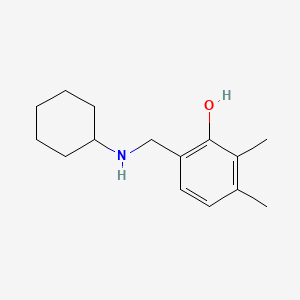
![2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B13807996.png)
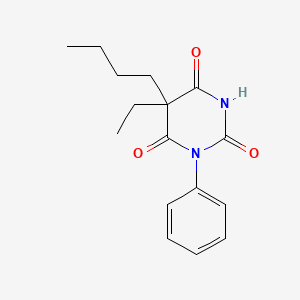
![4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)

